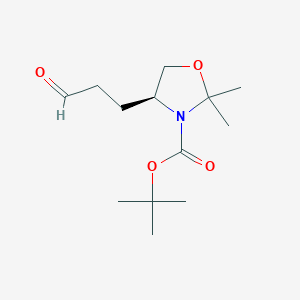
Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and an oxopropyl group attached to an oxazolidine ring. Oxazolidines are known for their stability and versatility in various chemical reactions, making them valuable in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl (4S)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with an appropriate oxopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C and room temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, where nucleophiles like amines or thiols replace the oxopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products Formed
Oxidation: Oxazolidinone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thio derivatives
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to form stable complexes with biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (4S)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Tert-butyl (4S)-2,2-dimethyl-4-(2-oxopropyl)-1,3-oxazolidine-3-carboxylate
Uniqueness
Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate is unique due to the presence of the oxopropyl group at the 4-position of the oxazolidine ring This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
Molekularformel |
C13H23NO4 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h8,10H,6-7,9H2,1-5H3/t10-/m0/s1 |
InChI-Schlüssel |
JTTLVKBYFKMWOI-JTQLQIEISA-N |
Isomerische SMILES |
CC1(N([C@H](CO1)CCC=O)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(N(C(CO1)CCC=O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


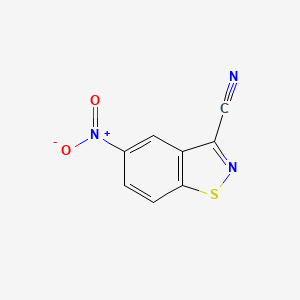
![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)
![Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride](/img/structure/B13516705.png)
![1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine](/img/structure/B13516721.png)
![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)
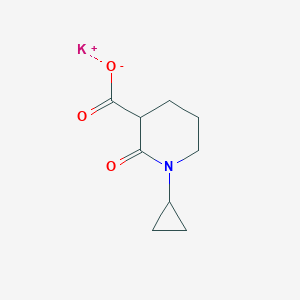

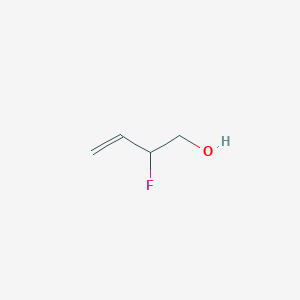
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)
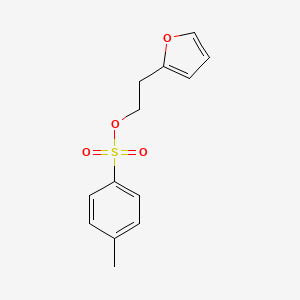

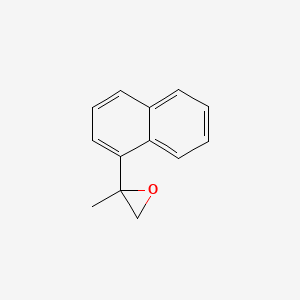
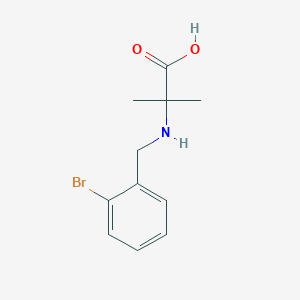
![Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13516778.png)
